Tetramethylenebis(triphenylphosphonium bromide)
Tetramethylenebis(triphenylphosphonium bromide)
Brand Name:
Vulcanchem
CAS No.:
15546-42-6
VCID:
VC21059009
InChI:
InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1
SMILES:
C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Molecular Formula:
C40H38BrP2+
Molecular Weight:
660.6 g/mol
Tetramethylenebis(triphenylphosphonium bromide)
CAS No.: 15546-42-6
Cat. No.: VC21059009
Molecular Formula: C40H38BrP2+
Molecular Weight: 660.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15546-42-6 |
|---|---|
| Molecular Formula | C40H38BrP2+ |
| Molecular Weight | 660.6 g/mol |
| IUPAC Name | triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1 |
| Standard InChI Key | GAZHTOOFLJFVJO-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
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